molecular formula C15H12N4O2S3 B2867224 1-(5-((2-Oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1001831-54-4

1-(5-((2-Oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No. B2867224
CAS RN: 1001831-54-4
M. Wt: 376.47
InChI Key: FRRCWEUCZVMNFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. This information is usually found in scientific literature .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes its reactivity with other compounds and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability .

Scientific Research Applications

Synthesis Techniques

A novel and efficient synthesis method for 1,3,4-thiadiazol-2-yl urea derivatives, including the compound , has been developed. This method utilizes microwave irradiation under solvent conditions to achieve satisfactory yields. The products, characterized by 1H NMR, ESI-MS, and elemental analysis, demonstrate the potential for diverse applications in scientific research due to their structural variety and efficient synthesis method (Li & Chen, 2008).

Biological Activities

The compound and its derivatives exhibit significant biological activities. For instance, urea derivatives are acknowledged for their cytokinin-like activity, surpassing that of adenine compounds in plant morphogenesis studies. This finding underscores their potential in agriculture and plant biotechnology for enhancing adventitious root formation and cell division and differentiation (Ricci & Bertoletti, 2009). Additionally, novel derivatives have shown potent anti-CML (chronic myeloid leukemia) activity via the PI3K/AKT signaling pathway, highlighting their potential in cancer therapy (Li et al., 2019).

Material Science and Chemistry Applications

In material science and chemistry, these compounds have been studied for their crystal structure and spectral properties. The detailed analysis of their crystal structure and the antimicrobial activity assessment offer insights into their potential use in developing new materials with specific biological properties (Zhang et al., 2017).

Agronomy and Plant Growth Regulation

Urea derivatives have also found applications in agronomy, where they have been synthesized and shown to act as plant growth regulators. This application is crucial for agricultural practices, offering a synthetic approach to controlling plant growth and development (Xin-jian et al., 2006).

Mechanism of Action

If the compound is a drug, this would involve how it interacts with the body to produce its effects. This could involve binding to specific receptors, inhibiting certain enzymes, or interacting with other biological molecules .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. This information is usually found in the compound’s Material Safety Data Sheet .

Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or behavior, or ways in which its synthesis could be improved .

properties

IUPAC Name

1-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S3/c20-11(10-5-2-1-3-6-10)9-23-15-19-18-14(24-15)17-13(21)16-12-7-4-8-22-12/h1-8H,9H2,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRCWEUCZVMNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-((2-Oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

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